tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Overview
Description
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is an organic compound characterized by a complex structure, comprising a pyrrolo[2,3-c]pyridine ring system and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis processes. Starting from simpler precursors, the synthesis might involve:
Cyclization reactions: : To form the pyrrolo[2,3-c]pyridine ring system.
Esterification reactions: : To attach the tert-butyl ester group.
The conditions often require:
Anhydrous environments to prevent unwanted hydrolysis.
Catalysts such as Lewis acids to facilitate specific reaction steps.
Temperature control to ensure the proper formation of desired intermediates.
Industrial Production Methods
On an industrial scale, the compound might be produced using continuous flow reactors to ensure consistency and yield. The process parameters would be optimized to maintain high purity and efficiency, reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo several types of reactions:
Oxidation: : Potential conversion to more oxidized derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the ring system.
Common Reagents and Conditions
The reactions may employ:
Oxidizing agents: : Such as m-Chloroperbenzoic acid for oxidation.
Reducing agents: : Like Lithium aluminum hydride for reduction.
Substitution reagents: : E.g., N-Bromosuccinimide for bromination.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include:
Various ester derivatives.
Halogenated pyrrolo[2,3-c]pyridines.
Differentially substituted pyrrolo[2,3-c]pyridine systems.
Scientific Research Applications
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate finds applications in several research domains:
Chemistry: : As a starting material or intermediate in the synthesis of complex organic molecules.
Biology: : Potential use as a biochemical tool for studying enzyme interactions or as a building block for biologically active compounds.
Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly targeting neurological pathways.
Industry: : Use in the synthesis of specialized polymers or advanced materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves:
Molecular targets: : Such as specific enzymes or receptors in biological systems.
Pathways: : Interactions with neurotransmitter pathways, influencing biological activity at the molecular level.
Comparison with Similar Compounds
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other pyrrolo[2,3-c]pyridine derivatives, highlighting its unique ester functionality and stereochemistry.
Similar Compounds
Pyrrolo[2,3-c]pyridine derivatives without ester groups.
Compounds with different alkyl ester substituents.
Structural analogs used in medicinal chemistry research.
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSBANHALBORK-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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